Cas no 83948-53-2 (tert-butyl N-(3-bromopropyl)carbamate)

tert-butyl N-(3-bromopropyl)carbamate structure
83948-53-2 structure
商品名:tert-butyl N-(3-bromopropyl)carbamate
CAS番号:83948-53-2
MF:C8H16BrNO2
メガワット:238.122141838074
MDL:MFCD02683429
CID:60635
PubChem ID:4460490

tert-butyl N-(3-bromopropyl)carbamate 化学的及び物理的性質

名前と識別子

    • 3-(Boc-Amino)propylbromide
    • 3-(tert-Butoxycarbonylamino)propyl bromide
    • N-(3-Bromopropyl)carbamic acid tert-butyl ester
    • Tert-Butyl 3-Bromopropylcarbamate
    • N-tert-Butoxycarbonyl-3-bromopropylamine
    • TERT-BUTYL N-(3-BROMOPROPYL)CARBAMATE
    • (3-BROMO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 3-(BOC-AMINO)-PROPYLBROMID
    • CARBAMIC ACID,N-(3-BROMOPROPYL)-, 1,1-DIMETHYLETHYL ESTER
    • N-Boc 3-bromopropan-1-amine
    • N-BOC-3-BROMOPROPYLAMINE
    • TERRETONIN(RG)
    • tert-butyl N-
    • 3-(Boc-amino)propyl Bromide
    • Carbamic acid, (3-bromopropyl)-, 1,1-dimethylethyl ester (9CI)
    • (3-Bromopropyl)carbamic acid 1,1-dimethylethyl ester
    • (3-Bromopropyl)carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl (3-bromopropyl)carbamate
    • 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane
    • 3-[(tert-Butoxycarbonyl)amino]propyl bromide
    • 3-Bromo-N-(tert-butoxycarbonyl)propylamine
    • 3-Bromopropylcarbamic acid tert-butyl ester
    • N-(3-Bromopropyl)-N-[(1,1-dimethylethoxy)carbonyl]amine
    • N-(tert-Butyloxycarbonyl)-3-bromopropylamine
    • N-Boc-3-bromopropanamine
    • tert-Butyl (3-bromopropyl)carbamate
    • tert-butyl N-(3-bromopropyl)carbamate
    • MDL: MFCD02683429
    • インチ: 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
    • InChIKey: IOKGWQZQCNXXLD-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCCCBr)OC(C)(C)C
    • BRN: 4176344

計算された属性

  • せいみつぶんしりょう: 237.03644g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 237.03644g/mol
  • 単一同位体質量: 237.03644g/mol
  • 水素結合トポロジー分子極性表面積: 38.3Ų
  • 重原子数: 12
  • 複雑さ: 143
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.279
  • ゆうかいてん: 36.0 to 41.0 deg-C
  • ふってん: 285.286 °C at 760 mmHg
  • フラッシュポイント: 285.286 °C at 760 mmHg
  • 屈折率: 1.473
  • PSA: 38.33000
  • LogP: 2.68700
  • ようかいせい: (mg/m1)

tert-butyl N-(3-bromopropyl)carbamate セキュリティ情報

tert-butyl N-(3-bromopropyl)carbamate 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-butyl N-(3-bromopropyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB171194-100 g
N-(3-Bromopropyl)carbamic acid tert-butyl ester, 95%; .
83948-53-2 95%
100g
€278.00 2022-06-11
abcr
AB171194-10 g
N-(3-Bromopropyl)carbamic acid tert-butyl ester, 95%; .
83948-53-2 95%
10g
€83.00 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044526-25g
3-(Boc-amino)propyl bromide
83948-53-2 98%
25g
¥154.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42240-10g
3-(Boc-amino)propyl bromide
83948-53-2
10g
¥106.0 2021-09-03
eNovation Chemicals LLC
D548855-100g
tert-Butyl (3-broMopropyl)carbaMate
83948-53-2 97%
100g
$180 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42240-100g
3-(Boc-amino)propyl bromide
83948-53-2
100g
¥786.0 2021-09-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
17356-2.5G
tert-butyl N-(3-bromopropyl)carbamate
83948-53-2
2.5g
¥2599.18 2023-12-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008330-10g
3-(Boc-amino)propyl Bromide
83948-53-2 ≥98%
10g
¥58.00 2024-07-09
TRC
B690905-10g
N-tert-Butoxycarbonyl-3-bromopropylamine
83948-53-2
10g
$ 1438.00 2023-09-08
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08151-1g
tert-butyl N-(3-bromopropyl)carbamate
83948-53-2 97%
1g
0.00 2021-06-01

tert-butyl N-(3-bromopropyl)carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
リファレンス
Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation
An, Taeyang; et al, Organic Letters, 2021, 23(23), 9163-9167

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: 1,2-Dichloroethane
1.2 Solvents: Toluene
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  75 min, rt
リファレンス
Monoamine Oxidase A Inhibitor-Near-Infrared Dye Conjugate Reduces Prostate Tumor Growth
Wu, Jason Boyang; et al, Journal of the American Chemical Society, 2015, 137(6), 2366-2374

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  4 h, rt
リファレンス
Synthesis and Pharmacology of Seleninic Acid Analogues of the Inhibitory Neurotransmitter γ-Aminobutyric Acid
Stuhr-Hansen, Nicolai; et al, Organic Letters, 2000, 2(1), 7-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
リファレンス
Aryl-indolyl maleimides as inhibitors of CaMKIIδ. Part 1: SAR of the aryl region
Levy, Daniel E.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2390-2394

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  1 h, 0 °C; 3 h, rt
リファレンス
Module assembly for protein-surface recognition: geranylgeranyltransferase I bivalent inhibitors for simultaneous targeting of interior and exterior protein surface
Machida, Shinnosuke; et al, Chemistry - A European Journal, 2008, 14(5), 1392-1401

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
リファレンス
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
リファレンス
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Self-assembled multivalent (SAMul) ligand systems with enhanced stability in the presence of human serum
Tena-Solsona, Marta; et al, Biomaterials Science, 2019, 7(9), 3812-3820

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Selective and Potent Proteomimetic Inhibitors of Intracellular Protein-Protein Interactions
Barnard, Anna; et al, Angewandte Chemie, 2015, 54(10), 2960-2965

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  16 h, rt
リファレンス
Total Synthesis of Psammaplysenes A and B, Naturally Occurring Inhibitors of FOXO1a Nuclear Export
Georgiades, Savvas N.; et al, Organic Letters, 2005, 7(19), 4091-4094

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Alginic Acid Beads Containing Fluorescent Solvatochromic Dyes Display an Emission Color Response to a Cationic Surfactant
Kishi, Kazuki; et al, Polymers (Basel, 2022, 14(21),

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 8 h, rt
リファレンス
α-substitution effects on the ease of S → N-acyl transfer in aminothioesters
El-Gendy, Bahaa El-Dien M.; et al, Chemical Biology & Drug Design, 2013, 81(5), 577-582

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
リファレンス
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
リファレンス
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
リファレンス
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands
Donnier-Marechal, Marion; et al, European Journal of Medicinal Chemistry, 2017, 138, 964-978

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  6 h, rt
リファレンス
Solid-Phase Synthesis of a Seventh-Generation Inverse Poly(amidoamine) Dendrimer: Importance of the Loading Ratio on the Resin
Kao, Chai-Lin; et al, Macromolecular Rapid Communications, 2017, 38(12),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
2.2 Solvents: Dichloromethane ;  overnight, rt
リファレンス
Graphene Oxide Enhances Cellular Delivery of Hydrophilic Small Molecules by Co-incubation
Hung, Andy H.; et al, ACS Nano, 2014, 8(10), 10168-10177

tert-butyl N-(3-bromopropyl)carbamate Raw materials

tert-butyl N-(3-bromopropyl)carbamate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:83948-53-2)tert-butyl N-(3-bromopropyl)carbamate
A864195
清らかである:99%
はかる:500g
価格 ($):269.0